benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate
Description
Benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate is a chromene-based ester derivative characterized by:
- A chromene core (2H-chromen-2-one) substituted with:
- A 4-methoxyphenyl group at position 4.
- A methyl group at position 6.
- A benzyl oxyacetate ester at position 5.
The benzyl ester and methoxyphenyl substituents in this compound enhance its lipophilicity and electronic properties, influencing reactivity and bioactivity .
Properties
IUPAC Name |
benzyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-17-12-22(30-16-25(28)31-15-18-6-4-3-5-7-18)26-21(14-24(27)32-23(26)13-17)19-8-10-20(29-2)11-9-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHRCIKOHZVAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the coumarin core reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction, where the coumarin derivative reacts with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Acetate Moiety: The final step involves the esterification of the hydroxyl group on the coumarin core with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted coumarin derivatives.
Scientific Research Applications
Pharmacological Studies
Benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar chromenone structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation .
Antioxidant Activity
Studies have demonstrated that derivatives of chromenone possess strong antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with chronic diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research has shown that benzyl derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property makes them potential candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of chromenone derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various chromenone derivatives, this compound was shown to effectively reduce lipid peroxidation in vitro, demonstrating its potential for use in formulations aimed at combating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways.
Pathways Involved: It may modulate the activity of antioxidant enzymes and inhibit the production of reactive oxygen species, thereby exerting its protective effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Key Structural Differences | Biological Activities/Properties | References |
|---|---|---|---|---|
| Ethyl [(2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxy]acetate | Phenyl at C4; ethyl ester at C7 | Lacks methoxy and methyl groups | Antioxidant, anti-inflammatory | |
| Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate | Methoxyphenyl at C3; trifluoromethyl at C2; ethyl ester | Trifluoromethyl enhances lipophilicity | Potential anticancer activity | |
| 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate | Benzodioxole ester at C7; methoxyphenyl at C3 | Benzodioxole introduces electron-rich aromaticity | Unspecified (likely varied bioactivity) | |
| Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate | Chloro and propyl groups at C6/C3; butyl ester | Halogenation and longer ester chain | Antimicrobial, enzyme inhibition | |
| Target Compound : Benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate | Methoxyphenyl at C4; methyl at C7; benzyl ester at C5 | Unique benzyl ester and methyl combination | Predicted anticancer/anti-inflammatory | N/A |
Physicochemical Properties
- Electronic Effects : The methoxyphenyl group (electron-donating) contrasts with trifluoromethyl (electron-withdrawing) in , affecting charge distribution and binding interactions .
- Stability : Benzyl esters are generally stable under acidic conditions but may undergo hydrolysis in basic environments, similar to other esters .
Q & A
Basic: What are the optimal synthetic routes for benzyl {[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate, considering substituent effects on yield and purity?
Methodological Answer:
The synthesis can be optimized by leveraging nucleophilic substitution at the 5-position of the coumarin scaffold. A two-step approach is recommended:
Coumarin Core Formation : Condense 4-methoxyphenylacetate derivatives with resorcinol analogs under acid catalysis (e.g., H₂SO₄) to form the 7-methyl-2-oxo-2H-chromen backbone .
Esterification : React the hydroxyl group at the 5-position with benzyl bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF to install the acetoxybenzyl group .
Critical Factors :
- Temperature Control : Maintain ≤80°C during esterification to prevent racemization.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃), coumarin lactone carbonyl (δ 160–165 ppm), and benzyl ester protons (δ 5.1–5.3 ppm) .
- FT-IR : Confirm ester C=O (1740–1760 cm⁻¹) and coumarin lactone (1680–1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 446.1490 for C₂₆H₂₃O₆⁺) .
Data Cross-Validation : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Advanced: How can single-crystal X-ray diffraction (SCXRD) data be refined using SHELXL to resolve ambiguities in molecular structure?
Methodological Answer:
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution data (θ < 25°) .
Refinement in SHELXL :
- Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
- Address twinning via TWIN/BASF commands if crystal twinning is detected .
Validation : Use WinGX/ORTEP to visualize thermal ellipsoids and PLATON to check for voids/disorder .
Example : If bond-length discrepancies arise (e.g., C=O vs. C–O), cross-validate with IR/NMR data to confirm tautomeric forms .
Advanced: What strategies are recommended for analyzing tautomeric forms or conformational isomers under varying conditions?
Methodological Answer:
Variable-Temperature NMR (VT-NMR) : Monitor proton shifts (e.g., lactone vs. open-chain tautomers) from 25°C to −40°C in CDCl₃ .
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare relative energies of tautomers and predict dominant forms .
Solvent Polarity Studies : Use UV-Vis spectroscopy in solvents like DMSO or hexane to track λₘₐₓ shifts indicative of conformational changes .
Basic: How to assess purity using chromatographic methods, and what are common impurities?
Methodological Answer:
- HPLC : Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time ~12.3 min .
- Common Impurities :
Advanced: What computational approaches predict electronic properties and reactivity of the methoxyphenyl-substituted coumarin core?
Methodological Answer:
Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., Gaussian 16) to assess charge-transfer potential. Lower gaps (<3 eV) suggest photosensitivity .
Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., methoxyphenyl O-atoms) for predicting nucleophilic attack sites .
Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
Advanced: How to design in vitro assays to evaluate biological activity, focusing on enzyme inhibition or receptor binding?
Methodological Answer:
Enzyme Inhibition :
- Kinetic Assays : Use fluorescence-based substrates (e.g., AMC for proteases) to measure IC₅₀. Include controls with known inhibitors (e.g., EGCG for hydrolases) .
Receptor Binding :
- SPR/BLI : Immobilize target receptors (e.g., estrogen receptor-α) on sensor chips to quantify binding affinity (KD) .
Data Validation : Replicate assays in triplicate and use ANOVA to confirm significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
